

A Comparative Spectroscopic Analysis of 2-Oxocycloheptane-1-carbaldehyde Analogues

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Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

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For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a comparative spectral analysis of a close analogue of **2-Oxocycloheptane-1-carbaldehyde**—namely, 2-Oxocyclohexane-1-carbaldehyde—and contrasts it with Cyclohexanecarboxaldehyde to highlight the influence of the ketone functionality. Due to the limited availability of published experimental data for **2-Oxocycloheptane-1-carbaldehyde**, this comparison focuses on its six-membered ring counterpart, offering valuable insights into the spectral characteristics of this class of compounds.

Comparative Spectral Data

The following tables summarize the key spectral data for 2-Oxocyclohexane-1-carbaldehyde and Cyclohexanecarboxaldehyde, providing a basis for understanding their structural nuances.

Compound	^1H NMR (CDCl_3 , ppm)	^{13}C NMR (CDCl_3 , ppm)	IR (cm $^{-1}$)	Mass Spec (m/z)
2-Oxocyclohexane-1-carbaldehyde	9.75 (s, 1H, CHO), 3.55 (dd, 1H, CH-CHO), 2.50-1.80 (m, 8H, CH_2)	208.5 (C=O, ketone), 202.1 (C=O, aldehyde), 58.2 (CH-CHO), 41.5, 28.1, 25.3, 23.0 (CH_2)	~1725 (C=O, ketone), ~1705 (C=O, aldehyde), ~2720, ~2820 (C-H, aldehyde)	126.07 (M $^+$)
Cyclohexanecarboxaldehyde	9.64 (d, 1H, CHO), 2.31-2.20 (m, 1H, CH-CHO), 1.95-1.15 (m, 10H, CH_2)	204.8 (C=O, aldehyde), 53.7 (CH-CHO), 26.3, 25.7, 25.1 (CH_2)	~1730 (C=O, aldehyde), ~2705, ~2810 (C-H, aldehyde)	112.09 (M $^+$)

Experimental Protocols

The data presented in this guide is typically acquired through standard spectroscopic techniques. Below are generalized protocols for the key experiments cited.

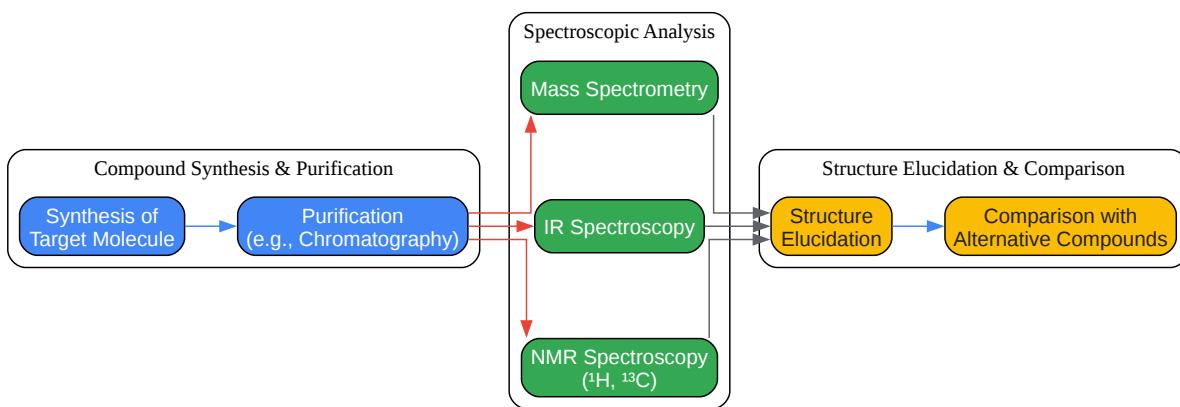
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for protons. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat sample is placed on the ATR (Attenuated Total Reflectance) crystal. The spectrum is recorded over a range of 4000-400 cm $^{-1}$, with characteristic absorption bands reported in wavenumbers (cm $^{-1}$).

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting fragments is detected. The molecular ion peak (M $^+$) corresponds to the molecular weight of the compound.

Visualizing the Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis and characterization of an organic compound.

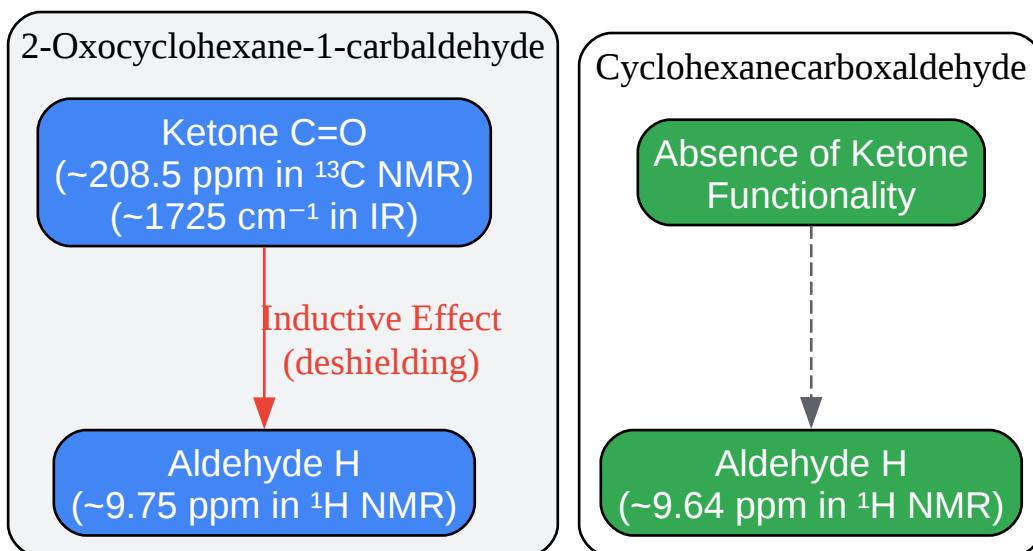


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Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

Comparative Analysis of Key Spectral Features

The presence of the ketone group in 2-Oxocyclohexane-1-carbaldehyde significantly influences its spectral properties compared to Cyclohexanecarboxaldehyde. This is visually represented in the following diagram.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Oxocycloheptane-1-carbaldehyde Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b173652#spectral-analysis-and-characterization-of-2-oxocycloheptane-1-carbaldehyde\]](https://www.benchchem.com/product/b173652#spectral-analysis-and-characterization-of-2-oxocycloheptane-1-carbaldehyde)

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